molecular formula C8H13ClO B3042298 4-Methylcyclohexanecarbonyl chloride CAS No. 55930-23-9

4-Methylcyclohexanecarbonyl chloride

Cat. No. B3042298
CAS RN: 55930-23-9
M. Wt: 160.64 g/mol
InChI Key: ODYARUXXIJYYNA-UHFFFAOYSA-N
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Description

4-Methylcyclohexanecarbonyl chloride is a chemical compound with the CAS Number: 55930-23-9 . It has a molecular weight of 160.64 and its molecular formula is C8H13ClO . It is stored at room temperature in an inert atmosphere . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3 . The compound has a monoisotopic mass of 160.065491 Da .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 160.64 and its molecular formula is C8H13ClO .

Scientific Research Applications

Carbonium Ion Formation

1-Methyl-1-chlorocyclopentane, cyclopentylcarbinyl chloride, and similar compounds including cyclohexyl chloride, when dissolved in specific solutions like SbF5-S02 at -60°C, lead to the formation of stable carbonium ions. This research shows the potential of 4-Methylcyclohexanecarbonyl chloride in studying carbonium ion formation and stability, which is significant in understanding hydrocarbon isomerization mechanisms (Olah et al., 1967).

Synthesis of Aliphatic Polyesters

The synthesis of aliphatic polyesters, like butylhexanoate, involves the use of dicyclohexylcarbodiimide (DCC) as an activating agent. The study highlights that this compound derivatives could play a role in optimizing reaction conditions for polyester synthesis, offering insights into materials science and polymer chemistry (Vanhaecht et al., 2000).

Radical Decay in Methylcyclohexane

Investigation into the pulse radiolysis of liquid methylcyclohexane containing carbon tetrachloride provides insights into radical decay mechanisms. This research could infer the potential role of this compound in studying radical decay processes in similar hydrocarbon solutions (Suwalski & Kroh, 1982).

Polymerization Studies

Research into the polymerization of various alkenes and methylenecycloalkanes, including methylene-cyclohexane, provides insights into the polymerization potential of this compound. Such studies are crucial in understanding the synthesis and properties of new polymer materials (Lohuizen & Vries, 1967).

New Mannich Base Synthesis

The preparation of new Mannich bases from reactions involving 4-methylcyclohexan-1-one offers an avenue for the use of this compound in the synthesis of novel organic compounds. These studies contribute to the field of organic chemistry and drug development (Hussein & Yousif, 2021).

Chemical Shift Studies in Cyclohexanes

Research on the NMR chemical shifts in methylenecyclohexane and its derivatives, like 4-chloro-methylenecyclohexane, can be extrapolated to study the effects of substituents like this compound on chemical shifts. This is essential for understanding molecular structures and reactions in organic chemistry (van Dommelen et al., 1980).

Cycloaddition Reactions

Studies on cycloaddition reactions involving various cycloalkanones, such as 3-ethoxycyclobutanones, and their interaction with different silanes, can be relevant to understanding how this compound might behave in similar cycloaddition reactions. This has implications in synthetic organic chemistry (Matsuo et al., 2009).

GC-MS Analysis in Organic Chemistry

The use of GC-MS for analyzing the monochlorination of methylcyclohexane, a process closely related to the potential reactions involving this compound, is crucial in analytical chemistry for understanding complex organic reactions and products (Bishop, 1995).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302-H311+H331-H314 . The precautionary statements include P310-P260-P280 .

properties

IUPAC Name

4-methylcyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYARUXXIJYYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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